molecular formula C17H22N4O4S B2660163 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1421584-46-4

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2660163
CAS No.: 1421584-46-4
M. Wt: 378.45
InChI Key: SRMUYPVEKHSJRJ-UHFFFAOYSA-N
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Description

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a complex molecular structure that incorporates a pyrimidinone ring system, a motif frequently explored in medicinal chemistry for its diverse biological activities . The presence of the N,N-dimethylsulfamoyl group is a notable structural feature, often investigated for its potential to influence the molecule's physicochemical properties and biological interactions. Benzamide-based compounds are a significant area of investigation in chemical biology, with research indicating some derivatives can act as histone deacetylase (HDAC) inhibitors, which are a valuable class of epigenetic regulators studied in oncology . Other benzamide derivatives have been designed and synthesized as potent inhibitors for various cellular targets, highlighting the broad utility of this chemical scaffold in drug discovery . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment. The chemical stability and shelf life should be observed as recommended for this class of organic compounds.

Properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-12-13(2)19-11-21(17(12)23)10-9-18-16(22)14-5-7-15(8-6-14)26(24,25)20(3)4/h5-8,11H,9-10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMUYPVEKHSJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Approach: : The synthesis begins with the preparation of the pyrimidine ring. Using a malononitrile derivative, the ring closure is achieved under alkaline conditions, followed by methylation to introduce the dimethyl groups. The oxo function is introduced by oxidation.

  • Second Approach: : Another route involves the reaction of 2-amino-4,5-dimethylpyrimidine with acetic anhydride, forming the desired pyrimidine derivative.

  • Final Coupling Step: : The pyrimidine derivative is then linked to N,N-dimethylsulfamoylbenzamide through an amide bond. This is typically achieved through the reaction with carbodiimides in an organic solvent such as dichloromethane under mild conditions.

Industrial Production Methods

On an industrial scale, these reactions are optimized for yield and efficiency, often using automated reactors to precisely control temperature, time, and reagent addition. The use of high-throughput screening methods to optimize reaction conditions is common.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, affecting the dimethyl groups.

  • Reduction: : Reduction reactions involve hydrogenation, often using catalysts like palladium on carbon.

  • Substitution: : Electrophilic aromatic substitution reactions are facilitated by the benzamide ring. Chlorination and nitration are common examples, using reagents like chlorine gas or nitric acid, respectively.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Catalysts such as palladium on carbon, hydrazine.

  • Substitution: : Chlorine gas, nitric acid.

Major Products

  • Oxidation: : Produces carboxylated derivatives.

  • Reduction: : Leads to the formation of alcohol or amine derivatives.

  • Substitution: : Yields halogenated or nitrated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, it serves as a probe for studying pyrimidine metabolism. Its structure is analogical to naturally occurring pyrimidines, making it useful in studying enzyme activities involved in pyrimidine pathways.

Medicine

This compound shows potential in medicinal chemistry, particularly as an inhibitor of specific enzymes. Its sulfonamide group is known for its antimicrobial properties, and research is ongoing into its potential use as a drug.

Industry

In the industrial sector, it is employed in the production of dyes and pigments, where its ability to undergo electrophilic substitution is particularly valuable.

Mechanism of Action

The compound exerts its effects primarily through interaction with enzymes that recognize pyrimidine substrates. The sulfonamide group provides additional binding affinity through hydrogen bonding, enhancing its effectiveness as an enzyme inhibitor. Molecular targets often include kinases and dehydrogenases involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences

Compound Core Structure Substituents/Linkers Functional Groups
Target Compound 4,5-Dimethyl-6-oxopyrimidinone Ethyl linker to benzamide 4-(N,N-Dimethylsulfamoyl)
: Benzo-oxazine-pyrimidines 2-Amino-6-arylpyrimidine Acetic acid linker to benzo-oxazine Methyl, oxazine oxygen
: Stereoisomeric amides Tetrahydro-pyrimidinone Complex amide backbone with phenoxy groups 2,6-Dimethylphenoxy, hydroxy, phenyl
  • Pyrimidinone Derivatives: The target’s 4,5-dimethyl-6-oxo substitution contrasts with ’s 2-amino-6-arylpyrimidines.
  • Benzamide Moieties : The para-sulfamoyl group in the target compound is more polar than the benzo-oxazine ring in , suggesting higher aqueous solubility but reduced membrane permeability.
  • Linkers and Stereochemistry : The ethyl linker in the target compound offers conformational flexibility, whereas ’s rigid, stereochemically complex amides (e.g., (R)- and (S)-configurations) may influence target selectivity .

Table 2: Methodological Comparisons

Aspect Target Compound Compounds Compounds
Synthesis Not specified Cs₂CO₃/DMF-mediated coupling Multi-step stereoselective synthesis
Characterization Likely ¹H NMR, IR, MS ¹H NMR, IR, MS confirmed Chiral HPLC, X-ray crystallography
  • The target compound’s synthesis may resemble ’s mild coupling conditions, given the pyrimidinone-amide scaffold.
Pharmacological and Physicochemical Properties

Hypothesized Properties Based on Structural Features :

  • Solubility : The sulfamoyl group likely increases water solubility compared to ’s lipophilic benzo-oxazine derivatives.
  • Metabolic Stability: The 4,5-dimethyl groups on the pyrimidinone may reduce oxidative metabolism relative to unsubstituted analogues.
  • Target Interaction: The sulfamoyl group could act as a hydrogen-bond donor/acceptor, similar to sulfonamide drugs, while ’s phenoxy groups may favor hydrophobic binding pockets.

Biological Activity

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound that belongs to the class of sulfonamides. This compound exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O3SC_{15}H_{20}N_4O_3S, with a molecular weight of approximately 392.5 g/mol. The compound features a pyrimidine ring and a sulfonamide moiety, which are known to contribute to various biological activities.

Sulfonamides typically exert their biological effects by inhibiting enzymes involved in folate synthesis, crucial for DNA replication and cell division. The proposed mechanism for this compound may involve interaction with dihydropteroate synthase, leading to disruption of essential cellular processes such as nucleic acid synthesis.

Antimicrobial Activity

Research indicates that compounds within the sulfonamide class generally exhibit antimicrobial properties. The specific activity of this compound has been evaluated against various bacterial strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Saccharomyces cerevisiaeActive at 15 µg/mL

The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Antitumor Activity

In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines.

Table 2: Antitumor Activity Data

Cell LineIC50 (µM)
A549 (Lung)8.78 ± 3.62
HCC827 (Lung)6.68 ± 15
NCI-H358 (Lung)11.27 ± 0.49

The compound showed marked antiproliferative activity against lung cancer cell lines, suggesting its potential as an anticancer therapeutic.

Case Studies

A recent study focused on the synthesis and biological evaluation of novel benzamides, including derivatives of the target compound. The findings indicated that modifications in the structure could enhance the biological activity against specific cancer types and microbial strains.

Case Study Summary:

  • Study Title: Synthesis and Biological Evaluation of Sulfonamide Derivatives
  • Findings: Enhanced activity in modified compounds led to lower IC50 values in cancer cell lines and improved MIC against bacterial strains.

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